molecular formula C21H20ClFNO+ B047750 4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium CAS No. 154440-77-4

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

Cat. No. B047750
CAS RN: 154440-77-4
M. Wt: 356.8 g/mol
InChI Key: CESYFZMRVQIRNB-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium (4-CPFHP) is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential uses, from biochemical and physiological studies to lab experiments.

Scientific Research Applications

Light-Driven Chloride Pumping

Chloride ion–pumping rhodopsin (ClR) in some marine bacteria utilizes light energy to actively transport Cl− into cells . The dynamics of ion transport have been observed with time-resolved serial femtosecond (fs) crystallography . This application is significant in understanding the mechanisms that convert light energy to drive ion pumping and ensure the unidirectionality of the transport .

Investigation of Weak Interactions

The compound has been used in investigations on weak interactions involving organic fluorine . In these structures, the molecules are linked by strong O‐H· · ·N hydrogen bonds to form antiparallel chains along the b axis . This research is crucial in understanding the behavior of organic fluorine compounds.

Nonlinear Optics

The potential applications of the compound in nonlinear optics are confirmed by second and third harmonic generation studies . The static and dynamic polarizability are found to be many-fold higher than that of urea . This property makes it a promising candidate for optoelectronic device fabrications.

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The asymmetric unit contains one 4-(4′-(pyridin-4-yl)-[1,1′-biphenyl]-4-yl)pyridin-1-ium cation, one 2-carboxy-4-(3,5-dicarboxyphenoxy)benzoate anion and one free water molecule . This study provides insights into the bond lengths and angles in the crystal structure of the compound.

Commercial Availability

The compound is commercially available and can be purchased online for use in various scientific research applications .

Neurotoxicity Studies

Although not directly related to the compound , similar compounds have been used in neurotoxicity studies . This suggests potential applications of the compound in neurobiology and toxicology research.

properties

IUPAC Name

4-[4-(4-chlorophenyl)pyridin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-12,14-15,21,25H,1-2,13H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESYFZMRVQIRNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=[N+](C=C2)CCCC(C3=CC=C(C=C3)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFNO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-hydroxybutyl)pyridinium

CAS RN

154440-77-4
Record name RHPP+ ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154440774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is RHPP+ formed in the body, and what implications might this have?

A1: RHPP+ is generated through a specific metabolic pathway involving haloperidol. First, haloperidol is reduced to reduced haloperidol. Then, the piperidin-4-ol moiety in reduced haloperidol undergoes oxidation, resulting in the formation of RHPP+ []. The potential for a drug to form pyridinium metabolites is significant because these metabolites have been associated with neurotoxicity, particularly those structurally similar to MPP+, a metabolite of the neurotoxin MPTP []. This raises concerns about the potential long-term neurological effects of haloperidol treatment.

Q2: What is the role of CYP enzymes in the metabolism of haloperidol, and how might this relate to RHPP+ formation?

A2: Research suggests that CYP3A4 is the primary enzyme responsible for the bioactivation of haloperidol into its potentially neurotoxic pyridinium metabolite, 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-pyridinium (HPP+) []. While the exact relationship between CYP3A4 activity and RHPP+ formation hasn't been directly investigated, it's plausible that CYP enzymes could also play a role in RHPP+ formation due to their involvement in the broader metabolism of haloperidol. Further research is needed to definitively determine the specific enzymes involved in each step of RHPP+ formation and their potential susceptibility to inhibition or induction by other drugs.

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